3-(3-(Trifluoromethyl)phenyl)isonicotinic acid

概要

説明

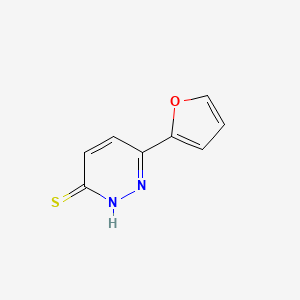

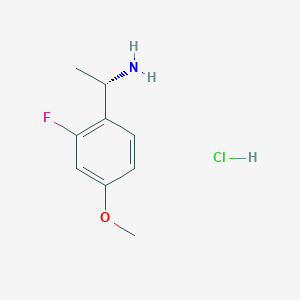

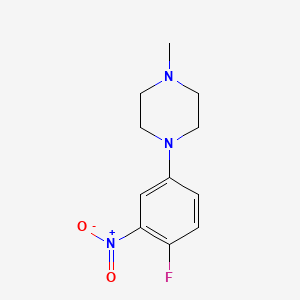

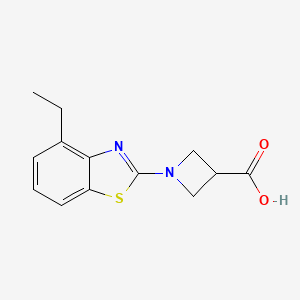

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is also known as 3-[3-(Trifluoromethyl)phenyl]-4-pyridinecarboxylic acid .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes compounds like this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves a stepwise liquid-phase/vapor–phase process .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .科学的研究の応用

Antibacterial Properties

Studies have explored the antimicrobial properties of compounds related to isonicotinic acid. For instance, (trifluoromethoxy)phenylboronic acids, structurally related to 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid, demonstrated antibacterial potency against Escherichia coli and Bacillus cereus. The study highlighted their physicochemical, structural, and spectroscopic properties, emphasizing the influence of the -OCF3 group on the compounds' acidity and antibacterial activity (Adamczyk-Woźniak et al., 2021).

Photovoltaic and Photocatalytic Applications

Isonicotinic acid derivatives have shown promising results in enhancing the photovoltaic performance of dye-sensitized solar cells. A study investigating Isonicotinate derivatives as additives in the redox electrolyte revealed improvements in energy conversion efficiency, indicating their potential in developing high-efficient, low-cost solar cells (Bagheri & Dehghani, 2015). Moreover, isonicotinic acid was used as a linker in metal-organic frameworks (MOFs) to enhance photocatalytic activity, demonstrating high degradation efficiency of pollutants like methylene blue under visible light (Zulys et al., 2022).

Semiconductor and Organocatalytic Applications

The isonicotinic acid moiety has been incorporated into various compounds, showing potential in semiconductor applications. A study on unsymmetrical porphyrins containing isonicotinic acid revealed that these compounds could be promising semiconductor materials, further supported by molecular dynamic simulations and UV-Vis diffuse-reflectance spectra (Wang, Li, & Wang, 2021). Additionally, isonicotinic acid has been employed as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, showcasing its versatility in catalysis and synthetic chemistry (Zolfigol et al., 2013).

作用機序

Target of Action

It’s worth noting that similar compounds have been used in the treatment of tuberculosis, suggesting potential anti-mycobacterial activity .

Mode of Action

It’s known that isoniazid derivatives, which include this compound, are cleaved into isonicotinic acid, the bioactive form of isoniazid . This suggests that the compound may interact with its targets through a prodrug mechanism.

Pharmacokinetics

Safety data sheets indicate that the compound may be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.

Result of Action

Based on the potential anti-mycobacterial activity, it can be hypothesized that the compound may inhibit the growth or kill mycobacteria, thereby alleviating symptoms of diseases like tuberculosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid. For instance, the compound is classified as a flammable liquid and vapor, and it’s recommended to be used only outdoors or in a well-ventilated area . Moreover, it’s moisture-sensitive, suggesting that humidity could affect its stability .

Safety and Hazards

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a combustible material. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, fatal if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

将来の方向性

特性

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDLBYKAJFSFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687971 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261579-81-0 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)

![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)